Z-5-MeApe-OtBu

Description

“Z-5-MeApe-OtBu” is a synthetic organic compound characterized by a tert-butyl ester (OtBu) group and a methyl substituent at the 5-position of its aromatic or heterocyclic backbone. Such compounds are often utilized in pharmaceutical synthesis, polymer chemistry, or as ligands in organometallic catalysis due to their steric and electronic properties .

Key inferred properties based on structurally analogous compounds (e.g., Fmoc-p-carboxy-Phe(OtBu)-OH) include:

Properties

IUPAC Name |

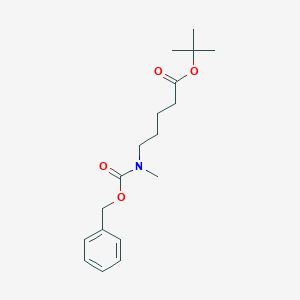

tert-butyl 5-[methyl(phenylmethoxycarbonyl)amino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-9-13-19(4)17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYGFPLEYMIJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Z-5-MeApe-OtBu involves several steps and specific reaction conditions. One common method includes the use of Fmoc-protected azido amino acids, which are synthesized through CuI-catalyzed click chemistry . This method allows for the preparation of azidopeptides, which are then further processed to obtain this compound. The industrial production of this compound typically involves large-scale synthesis using optimized reaction pathways to ensure high purity and yield .

Chemical Reactions Analysis

Z-5-MeApe-OtBu undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products.

Scientific Research Applications

Z-5-MeApe-OtBu has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential therapeutic effects and its role in cellular processes. In medicine, this compound is being investigated for its potential use in drug development and treatment of various diseases. Additionally, this compound has industrial applications, including its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Z-5-MeApe-OtBu involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key differences :

- Application : While both compounds feature tert-butyl esters, Fmoc-p-carboxy-Phe(OtBu)-OH is specialized for peptide elongation, whereas “this compound” may serve as a precursor for heterocyclic systems (e.g., thiophenes or furans) .

- Reactivity : The methyl group in “this compound” could enhance electron density in the aromatic ring, favoring electrophilic substitutions compared to the electron-withdrawing Fmoc group in its counterpart .

5-Methoxybenzo[b]thiophene

| Property | This compound (Inferred) | 5-Methoxybenzo[b]thiophene |

|---|---|---|

| Core structure | Likely benzo-fused heterocycle | Benzo[b]thiophene with methoxy group |

| Functional groups | Methyl, tert-butyl ester | Methoxy |

| Bioactivity | Potential antimicrobial | Moderate antioxidant activity |

| Synthetic route | Transition metal catalysis? | Friedel-Crafts alkylation or cyclization |

Key differences :

- Bioactivity : The tert-butyl ester in “this compound” may improve metabolic stability compared to the methoxy group in 5-methoxybenzo[b]thiophene, which is prone to demethylation .

- Lipophilicity : The bulky OtBu group likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility relative to the smaller methoxy derivative .

Research Findings and Data

Critical insights :

- The tert-butyl group in “this compound” confers superior thermal stability and lipophilicity compared to methoxy or Fmoc-protected analogs, aligning with its hypothesized role in drug delivery or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.